molecular formula C9H15NO B12859159 3,4,5-Triethylisoxazole

3,4,5-Triethylisoxazole

Cat. No.: B12859159
M. Wt: 153.22 g/mol
InChI Key: IGNKURSSXVMQIO-UHFFFAOYSA-N
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Description

3,4,5-Triethylisoxazole is an organic compound belonging to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Triethylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl-substituted nitriles with hydroxylamine, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Triethylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazoles.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl groups or the isoxazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Oxazoles.

    Reduction: Amines.

    Substitution: Halogenated isoxazoles, alkylated derivatives.

Scientific Research Applications

3,4,5-Triethylisoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3,4,5-Triethylisoxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but often include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

    3,4,5-Trimethylisoxazole: Similar structure but with methyl groups instead of ethyl groups.

    3,4,5-Trichloroisoxazole: Contains chlorine atoms instead of ethyl groups.

    3,4,5-Trifluoroisoxazole: Contains fluorine atoms instead of ethyl groups.

Comparison: 3,4,5-Triethylisoxazole is unique due to its ethyl substituents, which can influence its chemical reactivity and physical properties compared to its methyl, chloro, or fluoro analogs. These differences can affect its solubility, boiling point, and interaction with other molecules, making it suitable for specific applications where other isoxazoles may not be as effective.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3,4,5-triethyl-1,2-oxazole

InChI

InChI=1S/C9H15NO/c1-4-7-8(5-2)10-11-9(7)6-3/h4-6H2,1-3H3

InChI Key

IGNKURSSXVMQIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(ON=C1CC)CC

Origin of Product

United States

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